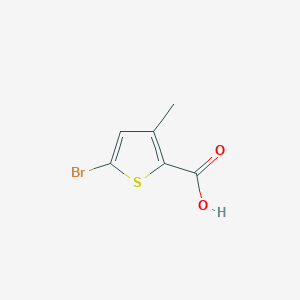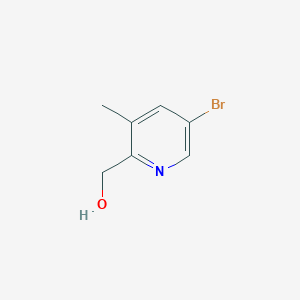
2,3-Dimethylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethylbutan-1-amine is an organic compound with the molecular formula C6H15N. It is a primary amine, characterized by the presence of an amino group (-NH2) attached to a butane chain that is substituted with two methyl groups at the second and third positions. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethylbutan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes. For instance, this compound can be prepared by reacting 2,3-dimethylbutyl chloride with ammonia or an amine under suitable conditions . Another method involves the reductive amination of ketones or aldehydes, where the carbonyl compound is first converted to an imine, which is then reduced to the amine using a reducing agent .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes typically use catalysts and high-pressure hydrogenation to achieve efficient conversion of the starting materials to the desired amine .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitriles or amides under specific conditions.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Haloalkanes and alkyl halides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Nitriles and amides.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
2,3-Dimethylbutan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-dimethylbutan-1-amine involves its interaction with various molecular targets. As a primary amine, it can act as a nucleophile, participating in reactions that form new carbon-nitrogen bonds. This compound can also interact with enzymes and receptors, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylbutylamine: A tertiary amine with similar structural features but different reactivity and applications.
2,3-Dimethylbutane: A hydrocarbon with a similar carbon skeleton but lacking the amino group, resulting in different chemical properties.
Uniqueness
2,3-Dimethylbutan-1-amine is unique due to its specific substitution pattern and the presence of a primary amino group. This combination of features makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .
Properties
IUPAC Name |
2,3-dimethylbutan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-5(2)6(3)4-7/h5-6H,4,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMSZXWHMSSBGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90600331 |
Source


|
| Record name | 2,3-Dimethylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90600331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66553-05-7 |
Source


|
| Record name | 2,3-Dimethylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90600331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[3-(Trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1341954.png)




